molecular formula C20H39N3O5S B1142513 cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 123577-65-1

cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B1142513
CAS No.: 123577-65-1
M. Wt: 433.61
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C20H39N3O5S and its molecular weight is 433.61. The purity is usually 95%.
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Biological Activity

Cyclohexanamine derivatives, particularly the compound identified as (2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid , have garnered attention in recent years due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of amine, carbonyl, and sulfanyl groups suggests potential interactions with various biological targets. Its molecular formula is C₁₃H₁₉N₃O₃S.

Research indicates that cyclohexanamine derivatives may interact with several biological pathways:

  • Inhibition of Enzymatic Activity : Some studies have demonstrated that cyclohexanamine derivatives can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling pathways .
  • Receptor Modulation : The compound has been shown to act as a modulator for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and inflammation .
  • Cytotoxic Effects : Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as anti-cancer agents .

Biological Activity Data

The following table summarizes the biological activities reported for the compound and its analogues:

Activity TypeAssay MethodIC50/EC50 ValuesReference
COX-1 InhibitionEnzymatic assay>100 μM
COX-2 InhibitionEnzymatic assay35 ± 12% @ 100 μM
PPARγ AgonismCell-based assayEC50 not specified
CytotoxicityNCI 59 cell line panelPCE = 2/59 – 5/59 at 10 μM

Case Studies

  • Anti-inflammatory Studies : In a study examining the anti-inflammatory properties of cyclohexanamine derivatives, compounds were tested in a carrageenan-induced paw edema model in rats. The results indicated significant inhibition of edema, suggesting effective anti-inflammatory activity .
  • Cytotoxicity Evaluations : A series of cyclic imides related to cyclohexanamine were evaluated for their cytotoxic effects against various cancer cell lines. The results showed varying degrees of cytotoxicity, with some compounds exhibiting higher efficacy compared to standard chemotherapeutics like imatinib .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to COX enzymes and PPAR receptors. These studies provide insights into how structural modifications can enhance or reduce biological activity .

Properties

IUPAC Name

cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5S.C6H13N/c1-13(2,3)11(19)15-8-22-7-9(10(17)18)16-12(20)21-14(4,5)6;7-6-4-2-1-3-5-6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);6H,1-5,7H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXQHQWCEUFDKS-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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